N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide
Description
Properties
IUPAC Name |
N-[(3R)-1-benzylpiperidin-3-yl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-9-14(18)16-13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBCJUQSPWNPKL-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and a chloroacetamide moiety , characterized by the molecular formula . Its unique structure contributes to its diverse biological activities, particularly in modulating neurotransmitter systems and interacting with various receptors.
This compound functions primarily through its interactions with specific molecular targets, including enzymes and receptors. The chloroacetamide group allows for nucleophilic substitution reactions, making it versatile for further chemical modifications. Research indicates that this compound may act as an antagonist or agonist at muscarinic receptors, which are critical in cognitive functions and neurological processes.
Neurotransmitter Modulation
The compound has shown significant potential in modulating neurotransmitter systems. Studies suggest that it may selectively interact with muscarinic receptors, which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia. This interaction may lead to alterations in neurotransmission, affecting cognitive functions.
Antimicrobial Properties
While the primary focus has been on its neurological applications, preliminary studies also indicate potential antimicrobial activity . Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound could possess similar properties .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the distinctions between this compound and other related compounds:
| Compound Name | Key Features | Differences |
|---|---|---|
| N-Benzylpiperidine | Lacks chloroacetamide group | Less versatile due to missing functional groups |
| Cyclopropylacetamide | Lacks piperidine and benzyl groups | Limited applications in biological studies |
| N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide | Contains isopropyl instead of cyclopropyl | Different reactivity profiles due to substituents |
| N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide | Similar structure but features a pyrrolidine ring | Variations in biological activity based on ring type |
Case Studies and Research Findings
Scientific Research Applications
Neuropharmacological Effects
Research indicates that compounds similar to N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide exhibit significant interactions with neurotransmitter systems. They may act as agonists or antagonists at various receptors, particularly muscarinic receptors, which are involved in cognitive functions and neurological processes .
Table 1: Biological Activities of Piperidine Derivatives
Cognitive Disorders
Given its interaction with muscarinic receptors, this compound is being investigated for its potential in treating cognitive disorders such as Alzheimer's disease. Its ability to modulate neurotransmitter release could influence mood regulation and cognitive function .
Case Studies
- Alzheimer's Disease Research : Preliminary studies have shown that compounds similar to this compound can enhance cognitive function in animal models of Alzheimer's disease. These studies emphasize the need for further investigation into their pharmacological profiles and therapeutic efficacy.
- Locomotor Activity Studies : In vivo studies assessing locomotor activity revealed that certain derivatives of piperidine compounds significantly increased movement in test subjects, indicating potential stimulant effects that could be beneficial in treating conditions like ADHD .
Comparison with Similar Compounds
Key Differences:
*Exact molecular weight for the R-isomer is inferred from analogues; S-isomer with isopropyl group has MW 308.85 .
Heterocyclic Chloroacetamide Analogues
Structural and Functional Comparisons:
Key Trends :
- Piperidine vs. Piperazine : Piperidine derivatives (e.g., target compound) may offer better CNS penetration due to reduced polarity compared to piperazine analogues .
- Heterocyclic Influence : Thiadiazole and benzimidazole cores enhance antimicrobial activity, whereas bulky adamantane or naphthyl groups (e.g., Compound 6p ) improve enzyme selectivity.
Physicochemical and Pharmacokinetic Properties
Comparative Data:
*LogP values estimated from structural analogues.
Preparation Methods
Reductive Amination of 1-Benzyl-3-piperidone
The hydrochloride salt of 1-benzyl-3-piperidone is neutralized with aqueous sodium carbonate or potassium carbonate to obtain the free base. Subsequent reduction with NaBH₄ in ethanol selectively produces the (R)-enantiomer, as confirmed by chiral HPLC. Key parameters include:
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Reducing agent | NaBH₄ (1 equiv) | 86% | |
| Solvent | Ethanol | — | |
| Temperature | Room temperature, 12 h | — |
The reaction proceeds via hydride attack on the ketone, followed by protonation to yield the amine. The stereochemical outcome is influenced by the borohydride’s preference for equatorial attack in cyclic ketones.
Resolution of Racemic Mixtures
When racemic 1-benzylpiperidin-3-amine is obtained, chiral resolution using tartaric acid derivatives or enzymatic methods is employed. For example, treatment with L-(+)-tartaric acid in methanol selectively crystallizes the (R)-enantiomer, achieving enantiomeric excess (ee) >98%.
Acylation with Chloroacetyl Chloride
The second step involves reacting (R)-1-benzylpiperidin-3-amine with chloroacetyl chloride under basic conditions. Triethylamine (TEA) or sodium ethoxide is used to scavenge HCl, preventing protonation of the amine nucleophile.
Reaction Optimization
A representative procedure from involves:
-
Dissolving (R)-1-benzylpiperidin-3-amine (10 mmol) in dichloromethane (DCM).
-
Adding chloroacetyl chloride (12 mmol) dropwise at 0°C.
-
Stirring for 3 h at room temperature.
-
Purifying via recrystallization from ethanol/DMF (1:1).
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Solvent | Dichloromethane | 72% | |
| Base | Triethylamine (1.2 equiv) | — | |
| Temperature | 0°C → room temperature | — |
The reaction’s efficiency depends on maintaining anhydrous conditions to prevent hydrolysis of chloroacetyl chloride. Excess acylating agent ensures complete conversion, while TEA facilitates HCl removal.
Alternative Routes and Modifications
Solid-Phase Synthesis
Immobilizing (R)-1-benzylpiperidin-3-amine on Wang resin enables iterative acylation. After coupling with chloroacetic acid using N,N'-diisopropylcarbodiimide (DIC), cleavage with trifluoroacetic acid (TFA) yields the target compound with >90% purity.
Microwave-Assisted Synthesis
Microwave irradiation at 100°C for 15 minutes accelerates the acylation step, reducing reaction time from hours to minutes while maintaining a 68% yield.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC with a C18 column (MeCN/H₂O, 70:30) confirms purity >99%, while chiral columns (e.g., Chiralpak AD-H) verify enantiomeric excess.
Challenges and Mitigation Strategies
-
Stereochemical Drift : Racemization during acylation is minimized by avoiding prolonged heating and using mild bases like TEA.
-
Byproduct Formation : Over-acylation is prevented by controlling stoichiometry (1:1.2 amine:acyl chloride).
Industrial-Scale Considerations
Pilot-scale batches (10 kg) employ continuous-flow reactors to enhance mixing and heat transfer, achieving 75% yield with 99.5% purity . Solvent recovery systems (e.g., DCM distillation) reduce environmental impact.
Q & A
Q. What are the recommended safety protocols for handling N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide in laboratory settings?
- Methodological Answer : Personal protective equipment (PPE) must include respiratory protection (e.g., P95/P1 respirators for low exposure; OV/AG/P99 or ABEK-P2 for higher exposure), chemical-resistant gloves, and safety goggles. Avoid drainage system contamination and ensure local exhaust ventilation. Toxicity data gaps necessitate assuming acute toxicity potential; adhere to OSHA and EU safety standards .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer : A multi-step synthesis starting from substituted benzoate esters and chloroacetamide derivatives is typical. For example, coupling 2-chloroacetamide with a benzyl-piperidine intermediate under nucleophilic conditions, followed by chiral resolution to isolate the (R)-enantiomer. Reaction monitoring via TLC/HPLC and purification by column chromatography are critical for yield optimization .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is standard. Crystals grown via slow evaporation (e.g., in methanol/water) are analyzed using a Rigaku R-AXIS RAPID diffractometer. Data refinement with SHELXL (for small molecules) resolves bond lengths (average σ(C–C) = 0.006 Å) and hydrogen bonding patterns. Twinning issues, common in chiral piperidine derivatives, require iterative refinement using SHELXE .
Q. What analytical techniques validate the purity and enantiomeric excess of this compound?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) confirms enantiomeric purity. Mass spectrometry (HRMS-ESI) validates molecular weight (±1 ppm), while ¹H/¹³C NMR (500 MHz, CDCl₃) identifies stereochemistry via coupling constants (e.g., J = 6–8 Hz for axial piperidine protons) .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data refinement when using SHELX software for this compound?
- Methodological Answer : Twinning and low Rint values (>0.05) indicate data quality issues. Use SHELXL’s TWIN/BASF commands to model twinning matrices. For hydrogen-bonding ambiguities, apply restraints to N–H⋯O distances (1.8–2.2 Å) and validate against wR2 convergence (<0.15). Cross-validate with independent refinement in PHENIX to resolve parameter overfitting .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives with modified piperidine substituents?
- Methodological Answer : Systematic substitution at the benzyl (e.g., para-F, meta-Cl) and acetamide (e.g., trifluoroacetyl) positions is analyzed via:
- In vitro assays : Measure IC₅₀ against target receptors (e.g., GPCRs) using radioligand binding.
- Computational modeling : Dock derivatives into homology models (e.g., AutoDock Vina) to correlate substituent bulk/logP with binding affinity.
- Crystallographic overlay : Compare ligand-receptor interactions (e.g., π-π stacking with Tyr residues) across derivatives .
Q. How should researchers resolve contradictions in toxicity profiles reported for piperidine-acetamide analogs?
- Methodological Answer : Discrepancies arise from assay variability (e.g., MTT vs. ATP-based viability tests). Standardize protocols using HepG2 cells (24-h exposure, 10–100 µM range) with N-acetylcysteine controls to assess oxidative stress. Cross-reference with Ames test data (TA98/TA100 strains) to clarify mutagenicity risks .
Q. What methodologies optimize enantioselective synthesis of the (R)-configured piperidine core?
- Methodological Answer : Asymmetric hydrogenation of a ketopiperidine precursor using Ru-BINAP catalysts achieves >95% ee. Monitor reaction progress via polarimetry ([α]D = +15° to +20° in CHCl₃). Alternatively, enzymatic resolution with Candida antarctica lipase selectively hydrolyzes the (S)-enantiomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
